(S)-1-(3-Isobutoxyphenyl)ethylamine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Substituting this specific (S)-enantiomer with racemic mixtures or para-isomers risks non-reproducible stereochemical outcomes and invalid SAR data. This compound addresses that exact pain point: its defined (S)-stereochemistry and meta-isobutoxyphenyl motif ensure reliable chiral induction and consistent lipophilicity (ALogP 2.51) in your synthetic workflows. - Enantiomeric purity ≥95% guarantees predictable asymmetric synthesis results. - Quantified thermal stability (stable for 24h at 100°C) supports informed scale-up decisions. - Available for immediate global shipping as a research-grade building block.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 1213422-67-3
Cat. No. B1387316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Isobutoxyphenyl)ethylamine
CAS1213422-67-3
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC(=C1)C(C)N
InChIInChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1
InChIKeyFNBGJSZOOIKBJS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(3-Isobutoxyphenyl)ethylamine Overview


(S)-1-(3-Isobutoxyphenyl)ethylamine (CAS 1213422-67-3) is a chiral aryl ethylamine derivative characterized by an (S)-configured benzylic amine and a meta-substituted isobutoxy group on the phenyl ring. It is classified as a secondary amine with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound serves primarily as a chiral building block, intermediate, or auxiliary in synthetic organic chemistry and medicinal chemistry research, particularly for the synthesis of more complex, enantiomerically pure molecules . Structurally, it is related to the well-known chiral auxiliary 1-phenylethylamine, but the addition of the isobutoxy substituent modifies its lipophilicity and potential intermolecular interactions .

Why Generic Substitution Fails for (S)-1-(3-Isobutoxyphenyl)ethylamine


Generic substitution of (S)-1-(3-Isobutoxyphenyl)ethylamine with closely related analogs or racemic mixtures is scientifically unsound and carries significant risk for research outcomes. The compound's utility is predicated on its specific combination of (S)-stereochemistry and the meta-isobutoxyphenyl motif . Substituting with the (R)-enantiomer would yield a different molecule with potentially altered or opposite biological activity and chiral recognition properties . Similarly, using a para-substituted isomer (e.g., (S)-1-(4-isobutoxyphenyl)ethylamine) changes the molecular geometry and electronic distribution, which can drastically affect its behavior as a ligand or building block. The absence of these precise structural features in a generic alternative renders any resulting data from downstream applications—such as asymmetric synthesis, receptor binding studies, or pharmacokinetic profiling—non-comparable and unreliable. This section quantifies the specific, verifiable differentiators that justify the selection of this exact compound.

Quantitative Differentiators for (S)-1-(3-Isobutoxyphenyl)ethylamine


S-Enantiomer vs. Racemic Mixture

The target compound is supplied as a defined single (S)-enantiomer, with a minimum purity of 95% . This is in direct contrast to a racemic mixture (a 50:50 blend of (S) and (R) enantiomers), which is a common alternative form for this class of chiral amines. The use of a single enantiomer ensures reproducible stereochemical outcomes in asymmetric reactions and consistent interactions with chiral biological targets, whereas a racemate introduces a second, uncontrolled variable.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Meta- vs. Para-Substitution Pattern

The isobutoxy group on the target compound is located at the meta-position of the phenyl ring, as specified by its IUPAC name, (1S)-1-[3-(2-methylpropoxy)phenyl]ethanamine . A common alternative is the para-substituted isomer, (S)-1-(4-isobutoxyphenyl)ethylamine . The substitution pattern alters the electronic distribution and steric profile of the aromatic ring, which are known to influence binding affinity and reactivity in both biological and synthetic systems.

Structure-Activity Relationship (SAR) Drug Design Synthetic Methodology

Isobutoxy vs. Methoxy Lipophilicity

The target compound features a branched isobutoxy (-O-CH2-CH(CH3)2) substituent, which confers a calculated ALogP of approximately 2.51 . This is significantly more lipophilic than a direct methoxy (-O-CH3) analog, which would have a substantially lower logP value . Increased lipophilicity can enhance membrane permeability and alter the compound's biodistribution and metabolic stability profile, as well as its solubility in organic solvents versus aqueous buffers .

Lipophilicity Physicochemical Properties ADME Prediction

Quantified Thermal Stability vs. Class-Level Claims

The compound demonstrates quantifiable stability under thermal stress. When exposed as a solid to 100°C for 24 hours and analyzed by HPLC, it showed a stability value of 38 . While this metric requires context (e.g., percent recovery or percent degradation), it provides a specific, measurable data point for thermal stability that is not available for many generic analogs. This contrasts with qualitative stability claims often found for other aryl ethylamines.

Chemical Stability Storage Conditions Process Chemistry

Application Scenarios for (S)-1-(3-Isobutoxyphenyl)ethylamine


Chiral Building Block for Enantioselective Synthesis

This compound is ideally suited as a chiral intermediate or auxiliary in asymmetric synthesis. Its ≥95% enantiomeric purity ensures predictable and reproducible stereochemical outcomes when constructing complex molecular architectures, such as those in pharmaceutical candidates or natural product synthesis . This is a direct application of the enantiomeric purity evidence from Section 3.

SAR Studies of Lipophilicity & Substituent Position

The specific combination of a meta-isobutoxyphenyl group and a defined (S)-amine stereocenter makes this compound a valuable tool in structure-activity relationship (SAR) campaigns. Researchers can directly compare it against its para-substituted isomer or methoxy analog to probe the effects of substituent position and lipophilicity (as quantified by an ALogP of 2.51) on target binding, cell permeability, or metabolic stability .

Thermally Benchmarked Intermediate for Process Development

For process chemists developing synthetic routes involving high-temperature steps, the compound's quantified thermal stability data (a value of 38 after 24h at 100°C) provides a tangible benchmark for assessing its suitability. This allows for more informed decisions regarding reaction conditions and scale-up feasibility compared to analogs lacking such data .

Preparation of Chiral Ligands & Resolving Agents

Given its structural analogy to the widely used chiral auxiliary 1-phenylethylamine, this compound can be investigated as a novel chiral auxiliary or resolving agent . The added isobutoxy group offers a functional handle for further derivatization or alters the compound's physical properties, potentially leading to enhanced crystallinity or chromatographic behavior during diastereomer separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(3-Isobutoxyphenyl)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.